

The Concept and Quantification of Ring Strain

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Compound of Interest

Compound Name: Cyclopropane

Cat. No.: B1198618

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The stability of cycloalkanes is significantly influenced by ring strain, a concept first postulated by Adolf von Baeyer in 1890.^[1] Baeyer's theory proposed that deviations from the ideal tetrahedral bond angle of 109.5° for sp^3 hybridized carbons would introduce strain and instability into a ring.^{[1][2]} Ring strain is now understood to be a composite of three main factors:

- **Angle Strain (Baeyer Strain):** This arises from the compression or expansion of bond angles from their ideal values.^{[1][3]} In **cyclopropane**, the internal C-C-C bond angles are forced to be 60° , a severe deviation from 109.5° , making angle strain the primary contributor to its total ring strain.^{[1][3][4]}
- **Torsional Strain (Pitzer Strain):** This results from the eclipsing of bonds on adjacent atoms.^[2] ^[3] Due to its planar structure, all C-H bonds on adjacent carbons in **cyclopropane** are eclipsed, contributing significantly to its overall instability.^{[2][3]}
- **Steric Strain (van der Waals Strain):** This occurs from non-bonded atoms being forced into close proximity, causing repulsive interactions. While more significant in larger, puckered rings, it is a component of the overall strain landscape.^[1]

The total ring strain of **cyclopropane** is experimentally determined, most commonly from heats of combustion, to be approximately 27.6-29 kcal/mol.^{[2][3][5][6]} This substantial stored potential energy weakens the C-C bonds and is the driving force behind **cyclopropane**'s characteristic reactivity.^{[3][4]}

Data Presentation: Strain in Cycloalkanes

The following table summarizes the strain energies for several common cycloalkanes, highlighting the exceptional instability of the three-membered ring.

Cycloalkane	Molecular Formula	Total Ring Strain (kcal/mol)	Strain per CH ₂ Group (kcal/mol)
Cyclopropane	C ₃ H ₆	27.6 - 29.0	9.2
Cyclobutane	C ₄ H ₈	26.3	6.6
Cyclopentane	C ₅ H ₁₀	7.4	1.5
Cyclohexane	C ₆ H ₁₂	~0 - 1.3	~0

(Data sourced from references[2][5][6])

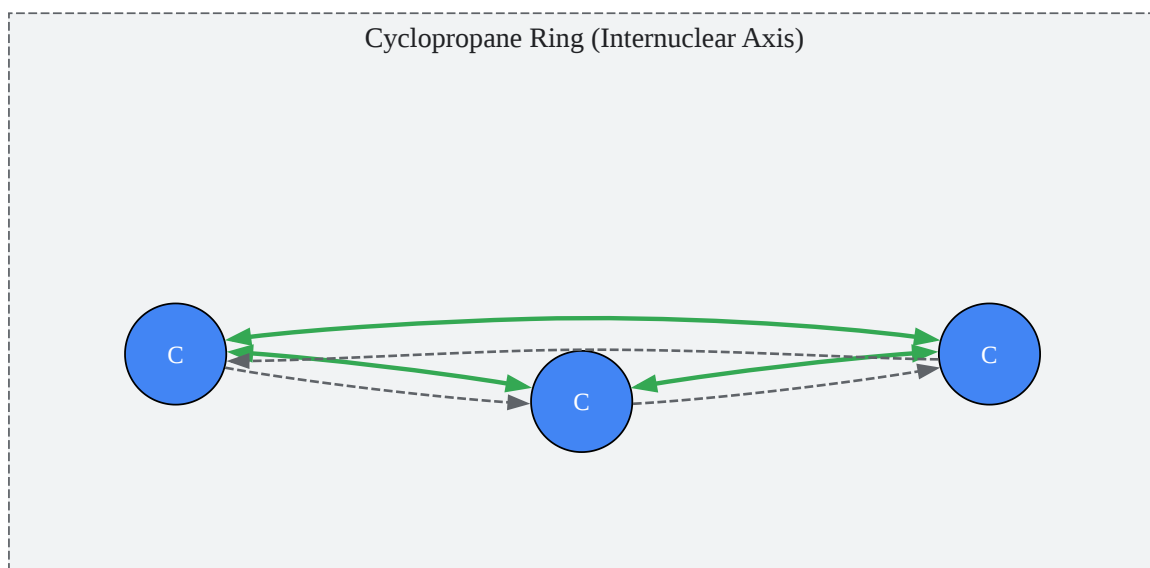
Bonding Theories of Cyclopropane

The 60° internuclear angle in **cyclopropane** is incompatible with the formation of strong C-C sigma bonds through the direct, end-on overlap of standard sp³ hybrid orbitals.[7] To account for the molecule's existence and properties, two primary bonding models have been proposed.

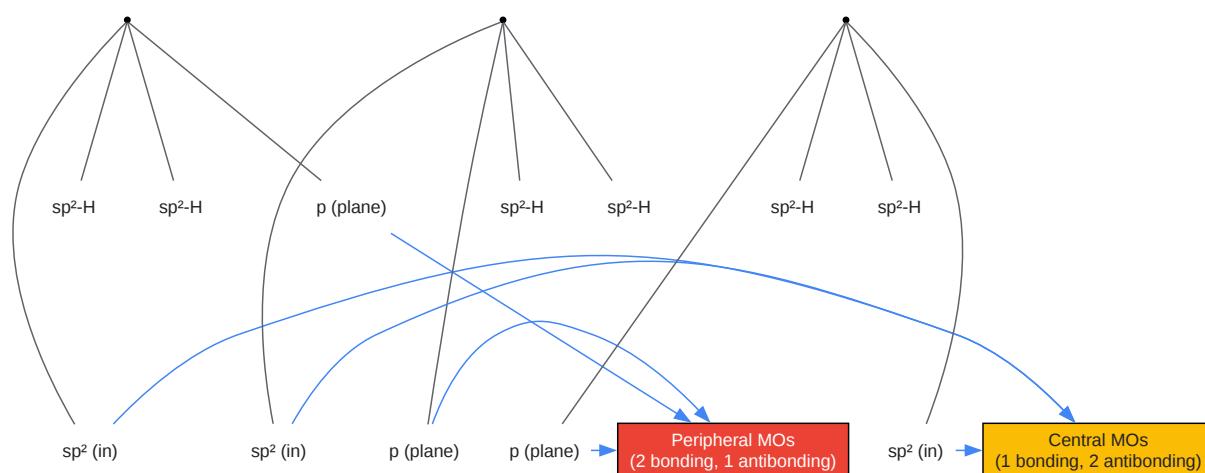
The Coulson-Moffitt (Bent Bond) Model

Proposed in 1947, the Coulson-Moffitt model suggests that the carbon atoms in **cyclopropane** undergo rehybridization.[8][9] To reduce angle strain, the C-C bonding orbitals acquire more p-character (approaching sp⁵), while the C-H bonding orbitals gain more s-character.[8][10] This rehybridization allows the inter-orbital angle to be larger (around 104°) than the constrained 60° internuclear angle.[8][11][12]

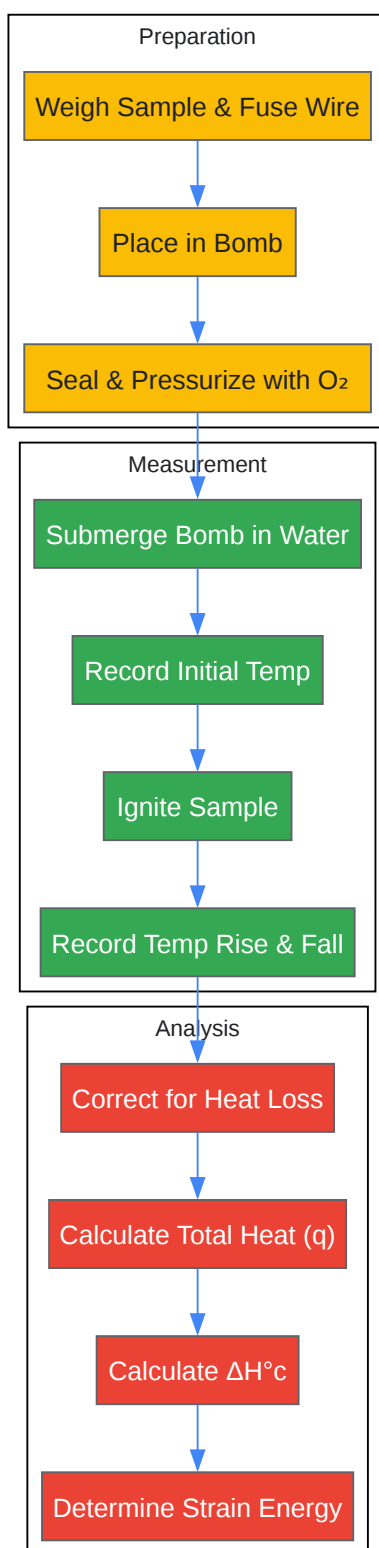
The consequence is that the maximum electron density of the C-C bonds does not lie on the direct line connecting the carbon nuclei.[7][8] Instead, the orbitals overlap at an angle, creating weaker, curved bonds often referred to as "bent bonds" or "banana bonds".[7][8][12][13] This model successfully explains the molecule's high strain and the fact that its C-C bonds are weaker (bond dissociation energy of ~65 kcal/mol) than typical C-C bonds (~88 kcal/mol).[3][6]



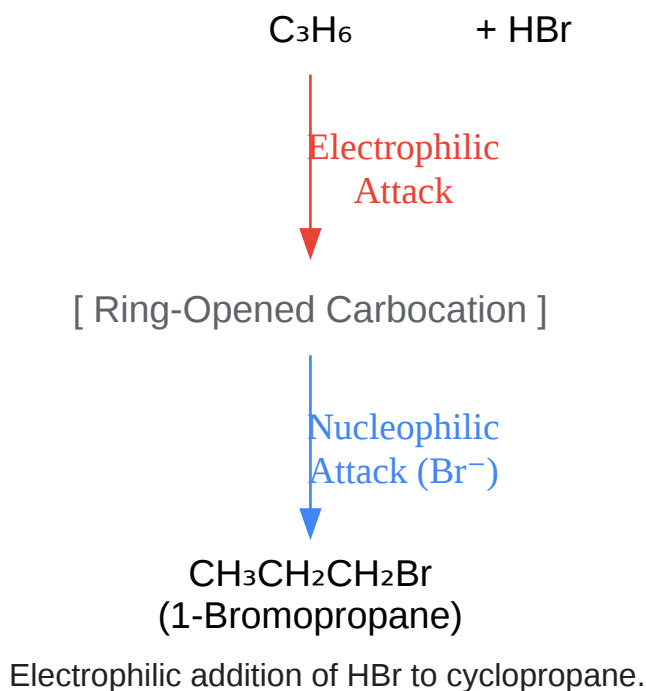
Coulson-Moffitt model showing bent bond orbital overlap.



Logical flow of orbital combinations in the Walsh model.



Workflow for determining strain energy via bomb calorimetry.



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